molecular formula C31H50O4 B075770 Cholesterol hemisuccinate CAS No. 1510-21-0

Cholesterol hemisuccinate

Cat. No. B075770
CAS RN: 1510-21-0
M. Wt: 486.7 g/mol
InChI Key: WLNARFZDISHUGS-MIXBDBMTSA-N
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Description

Synthesis Analysis

CHEMS is synthesized through the functionalization of cholesterol with succinic anhydride. This process attaches the succinate group to the hydroxyl group of cholesterol, resulting in a molecule with both hydrophobic and hydrophilic properties. The synthesis conditions, such as temperature, reactant ratios, and incubation times, are optimized to achieve high yields of the desired product. For instance, a study utilized succinic anhydride in excess with specific molar ratios and temperatures to ensure complete conversion of cholesterol to CHEMS (Naar et al., 1999).

Molecular Structure Analysis

CHEMS' structure consists of the cholesterol backbone with an ester linkage to the hemisuccinate group. This modification impacts its spatial configuration and intermolecular interactions. Molecular dynamics simulations and experimental studies have shown that the hemisuccinate group influences CHEMS' orientation and behavior in lipid bilayers, affecting the overall membrane properties (Kulig et al., 2015; Klasczyk et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of CHEMS is significantly influenced by its amphipathic nature. Its ability to interact with both water and lipid components makes it an interesting compound for studying lipid-lipid and lipid-protein interactions. For example, CHEMS has been shown to equilibrate readily with liposomes and can modify the sterol content of membranes, affecting lipid order and membrane fluidity (Simmonds et al., 1984).

Physical Properties Analysis

The physical properties of CHEMS, such as its phase behavior and interaction with lipid bilayers, are crucial for its applications in membrane studies. CHEMS exhibits pH-sensitive polymorphism, transitioning between lamellar and hexagonal phases under different pH conditions. This property is particularly relevant for the design of pH-responsive delivery systems (Hafez & Cullis, 2000).

Chemical Properties Analysis

CHEMS' amphipathic nature influences its chemical properties and interaction with other molecules within lipid membranes. Its incorporation into lipid bilayers can modify the bilayer's physical and chemical properties, such as membrane stability, fluidity, and permeability. For instance, CHEMS has been compared to cholesterol regarding its effects on membrane properties, showing distinct behaviors based on its charged headgroup introduced by the succinate moiety (Massey, 1998).

Scientific Research Applications

  • Mimicking Cholesterol in Membrane Proteins : CHEMS is often used as a detergent to replace cholesterol in the crystallization of membrane proteins. Research indicates that its protonated form mimics many properties of cholesterol well in saturated protein-free lipid membranes, which is beneficial for membrane protein crystallization (Kulig et al., 2014).

  • Behavior in Lipid Membranes : Extensive studies have been conducted on the behavior of CHEMS in lipid membranes, especially those rich in unsaturated phospholipids. The research shows that the deprotonated form of CHEMS does not mimic cholesterol effectively under physiological conditions (Kulig et al., 2015).

  • Use as a Membrane Stabilizer : CHEMS has been evaluated as a membrane stabilizer in dipalmitoylphosphatidylcholine (DPPC) liposomes. It was found to be more effective than cholesterol in increasing DPPC membrane stability, likely due to its ability to exhibit both hydrogen bond interaction and electrostatic interaction (Ding et al., 2005).

  • Influence on ATPase Activity : CHEMS has been shown to equilibrate with liposomes and the (Ca2+-Mg2+)-ATPase from sarcoplasmic reticulum, impacting membrane fluidity and ATPase activity in different phospholipid systems (Simmonds et al., 1984).

  • Impact on Photosynthetic Processes : Research on pea chloroplast thylakoids incorporated with CHEMS indicated that increased levels of sterol affected several photosynthetic processes by inhibiting electron transfer and altering ionic conductivity (Yamamoto et al., 1981).

  • Immunogenicity in Cancer Treatment : CHEMS-treated tumor cells showed enhanced immunogenicity, which could be manifested by delayed hypersensitivity skin reactions in patients with various advanced malignant tumors (Skornick et al., 1983).

  • Interaction with LH/hCG Receptors : CHEMS affects the accessibility of LH/hCG receptors and membrane rigidity in rat testes, suggesting the importance of an intact carboxyl group of ester and the side-chain of cholesterol for its stimulatory effect (Kolena & Kasal, 1989).

  • DNA Polymerase Inhibition : CHEMS has been identified as a selective and strong inhibitor of mammalian DNA polymerases in family X, suggesting its potential use in biochemistry (Ishimaru et al., 2007).

Safety And Hazards

According to the safety data sheet from MilliporeSigma, Cholesteryl hemisuccinate is not classified as a hazardous substance or mixture .

Future Directions

Cholesteryl hemisuccinate is often used to replace cholesterol in the crystallization of membrane proteins . It is suggested that the protonated form of cholesteryl hemisuccinate is a quite faithful mimic of cholesterol for membrane protein crystallization . This opens up potential future directions in the field of protein crystallography and related biochemical studies.

properties

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33)/t21-,23+,24+,25-,26+,27+,30+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNARFZDISHUGS-MIXBDBMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934145
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesterol hemisuccinate

CAS RN

1510-21-0
Record name Cholesteryl hemisuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(Cholest-5-en-3-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl hydrogen succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLESTERYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3J4KS4201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,500
Citations
C Ishimaru, I Kuriyama, N Shimazaki, O Koiwai… - Biochemical and …, 2007 - Elsevier
Cholesterol hemisuccinate (compound 5), which consists of succinic acid esterified to the β-hydroxyl group of cholesterol, selectively and strongly inhibited the activities of mammalian …
Number of citations: 6 www.sciencedirect.com
AS Janoff, CL Kurtz, RL Jablonski, SR Minchey… - … et Biophysica Acta (BBA …, 1988 - Elsevier
… Recently, liposomes comprised only of cholesterol hemisuccinate (CHS) or a-tocopherol … A characterization of single component cholesterol hemisuccinate and a-tocopherol …
Number of citations: 25 www.sciencedirect.com
AC Simmonds, EK Rooney, AG Lee - Biochemistry, 1984 - ACS Publications
… between cholesterol hemisuccinate and lipid bilayers and use the fluorescence quenching properties of brominated derivatives of phospholipids and cholesterol hemisuccinate to study …
Number of citations: 45 pubs.acs.org
B Klasczyk, S Panzner, R Lipowsky… - The Journal of Physical …, 2010 - ACS Publications
Cholesterol hemisuccinate (CHEMS) is a protonable lipid that is frequently used for the construction of pH-responsive delivery systems. Such systems have a stable, lamellar phase at …
Number of citations: 19 pubs.acs.org
H Xu, M Hu, X Yu, Y Li, Y Fu, X Zhou, D Zhang… - European Journal of …, 2015 - Elsevier
In this study, a novel material, poly(2-ethyl-2-oxazoline)-cholesterol hemisuccinate (PEtOz-CHEMS), was synthesized to construct pH-sensitive liposomes. The structure of PEtOz-…
Number of citations: 68 www.sciencedirect.com
JJ Sauk, M Krumwiede… - Journal of Oral …, 1987 - Wiley Online Library
This study was designed to evaluate the role that cholesterol, and the more hydrophilic ester, cholesterol hemisuccinate (CHS) have on the ability of epithelial cells to attach, spread and …
Number of citations: 1 onlinelibrary.wiley.com
W Kulig, P Jurkiewicz, A Olżyńska, J Tynkkynen… - … et Biophysica Acta (BBA …, 2015 - Elsevier
… Indeed, the present experiments and simulations demonstrate that, compared to cholesterol, cholesterol hemisuccinate has a smaller condensing effect on the lipid bilayer, making the …
Number of citations: 52 www.sciencedirect.com
S Saxena, JA Khan, PC Ghosh - The Journal of antimicrobial …, 1998 - academic.oup.com
… cholesterol hemisuccinate in an aqueous environment. Our results showed that amphotericin B–cholesterol hemisuccinate … its amphiphilic properties, cholesterol hemisuccinate will form …
Number of citations: 16 academic.oup.com
Y Skornick, E Gorelik, J Klausner, M Shinitzky… - Cancer letters, 1984 - Elsevier
Incorporation of cholesterol hemisuccinate (CHS) into the membrane of tumor cells rigidifies the lipid layer, exposes cryptic antigens, and enhances immunogenicity. The local growth …
Number of citations: 12 www.sciencedirect.com
GH Rong, WF Sindelar - Journal of surgical oncology, 1986 - Wiley Online Library
Abstract Evaluation of the efficiency of immunizations with syngeneic tumor vaccines prepared from cells treated with cholesterol hemisuccinate (CHS) was performed in five animal …
Number of citations: 1 onlinelibrary.wiley.com

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